
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide, also known as CTDP-1, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including neuroscience and pharmacology.
作用機序
The mechanism of action of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves the modulation of synaptic transmission in the brain. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide enhances the function of synaptic connections by increasing the number of synaptic vesicles released during neurotransmitter release. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. In animal studies, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to improve cognitive function and memory. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has also been found to increase the release of dopamine in the brain, which may be responsible for its effects on cognitive function.
実験室実験の利点と制限
One advantage of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to enhance synaptic transmission in the brain. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, one limitation of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is its potential toxicity. Further studies are needed to determine the safety of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
将来の方向性
There are many potential future directions for research on 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide. One direction is to investigate the potential therapeutic applications of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the molecular mechanisms of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide and its effects on synaptic transmission in the brain. Additionally, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to enhance synaptic transmission in the brain makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
合成法
The synthesis of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 1-phenylcyclopropylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 1-phenylcyclopropyl-(1H-pyrazol-4-yl)-methanamine. This intermediate is then reacted with acetic anhydride to produce the final product, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide.
科学的研究の応用
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In neuroscience, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to enhance the function of synaptic connections in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-14(12(2)19(3)18-11)15(20)17-16(9-10-16)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHTTDNBIGSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)
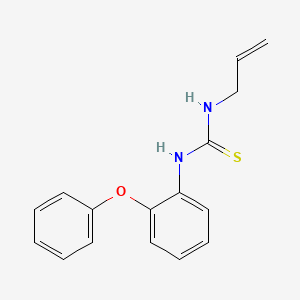
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
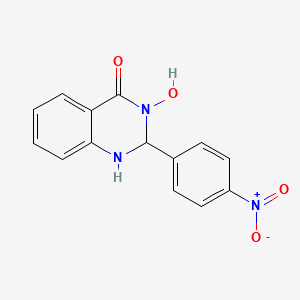
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
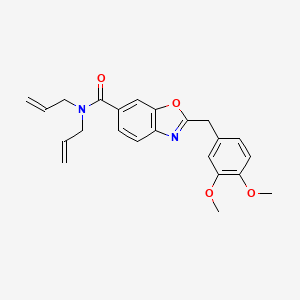

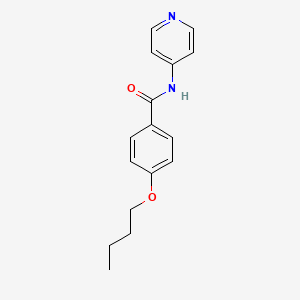
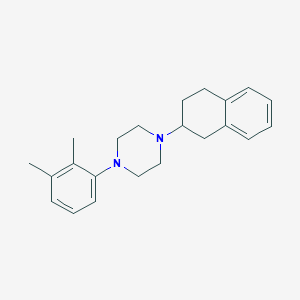
![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)